

# Application Notes and Protocols for the Synthesis of Antibacterial Agent 117

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## Compound of Interest

Compound Name: Antibacterial agent 117

Cat. No.: B349406

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## Introduction

**Antibacterial agent 117**, identified as 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline (CAS No. 341944-06-7), is a triazole derivative with demonstrated antibacterial properties.<sup>[1][2][3]</sup> This compound exhibits inhibitory activity against *Rickettsia prowazekii* methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival, with a reported IC<sub>50</sub> value of 15 µM.<sup>[4][5]</sup> Its targeted mechanism of action makes it a compound of interest for the development of novel anti-rickettsial therapeutics. These application notes provide an overview of **Antibacterial agent 117**, including its biological activity and a representative synthesis protocol based on established methods for analogous 1,2,3-triazole derivatives.

## Data Presentation

Table 1: Physicochemical Properties of **Antibacterial Agent 117**

Property	Value	Reference
CAS Number	341944-06-7	[6][1][2][3]
Molecular Formula	C14H11ClN4	Inferred from structure
Molecular Weight	270.72 g/mol	[3]
Chemical Name	3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline	Inferred from structure

Table 2: Biological Activity of **Antibacterial Agent 117**

Target	Activity	Value	Reference
R. prowazekii MetAP1	IC50	15 $\mu$ M	[4][5]
Cellular Activity	Inhibition of rickettsial growth	Concentration-dependent	[4]

## Experimental Protocols

While a specific, detailed synthesis protocol for **Antibacterial agent 117** is not publicly available in the referenced literature, a general and representative procedure for the synthesis of similar 1,4-disubstituted-1,2,3-triazoles can be proposed. The following protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

### Representative Synthesis Protocol for 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline

This synthesis involves a two-step process:

- Synthesis of 1-azido-4-chlorobenzene.
- Copper-catalyzed cycloaddition of 1-azido-4-chlorobenzene with 3-ethynylaniline.

#### Step 1: Synthesis of 1-azido-4-chlorobenzene

- Materials and Reagents:

- 4-chloroaniline
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Sodium azide ( $\text{NaN}_3$ )
- Diethyl ether
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Procedure:
  - Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
  - In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
  - Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
  - Extract the product with diethyl ether.
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to yield 1-azido-4-chlorobenzene.

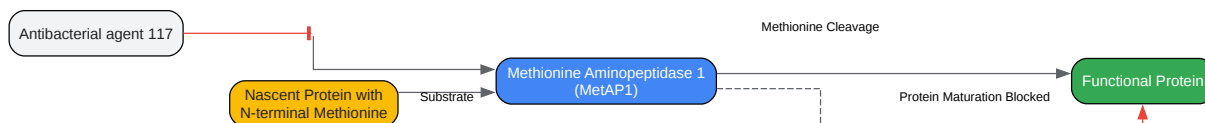
#### Step 2: Synthesis of 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline

- Materials and Reagents:

- 1-azido-4-chlorobenzene (from Step 1)
- 3-ethynylaniline
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Sodium ascorbate
- tert-Butanol
- Water
- Ethyl acetate
- Silica gel for column chromatography
- Procedure:
  - In a round-bottom flask, dissolve 1-azido-4-chlorobenzene and 3-ethynylaniline in a mixture of tert-butanol and water.
  - To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
  - Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline.

## Visualizations

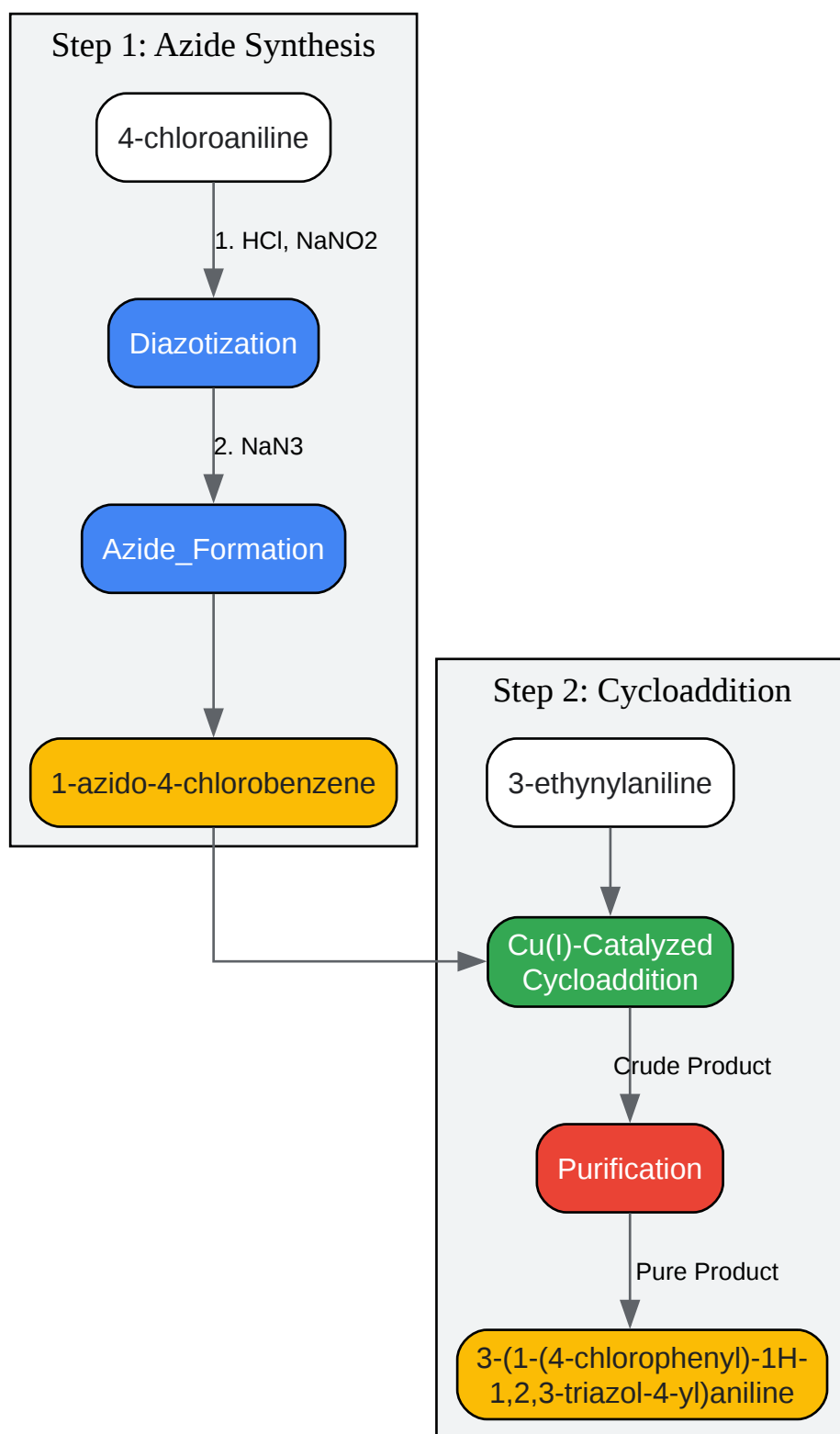
### Signaling Pathway



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Caption: Inhibition of bacterial protein maturation by **Antibacterial agent 117**.

### Experimental Workflow



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## References

- 1. One-step synthesis of silver metallosurfactant as an efficient antibacterial and anticancer material - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 2. CN104402842A - Synthetic method of piperazines drug intermediate - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. First synthesis of the antifungal and antibacterial agent cladobotryal - Chemical Communications (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 5. CN105037172A - Preparation method of 2-(4'-chlorophenyl) aniline - Google Patents [[patents.google.com](https://patents.google.com)]
- 6. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
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